molecular formula C12H14BClF2O2 B6305181 3-Chloro-2,6-difluorophenylboronic acid pinacol ester CAS No. 2028305-90-8

3-Chloro-2,6-difluorophenylboronic acid pinacol ester

Cat. No.: B6305181
CAS No.: 2028305-90-8
M. Wt: 274.50 g/mol
InChI Key: OTVHUEBCKRVBIT-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C12H14BClF2O2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 3-chloro-2,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorophenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), boronic acids (from oxidation), and alcohols (from reduction) .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2,6-difluorophenylboronic acid pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other boronic esters. The presence of both chloro and difluoro substituents enhances its utility in various chemical reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-(3-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-8(15)6-5-7(14)10(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVHUEBCKRVBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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